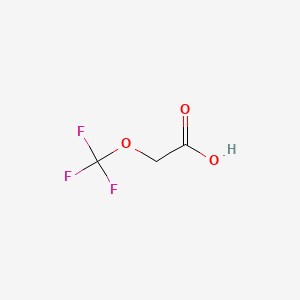
2-(Trifluoromethoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethoxy)acetic acid, also known by its IUPAC name 2-(trifluoromethoxy)acetic acid, is a compound with the molecular formula C3H3F3O3 . It has a molecular weight of 144.05 g/mol . The compound is also known by other names such as trifluoromethoxyacetic acid and (trifluoromethoxy)acetic acid .
Molecular Structure Analysis
The InChI code for 2-(Trifluoromethoxy)acetic acid isInChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) . The Canonical SMILES representation is C(C(=O)O)OC(F)(F)F . These representations provide a detailed view of the molecular structure of the compound. Chemical Reactions Analysis
Trifluoromethoxylation reactions have made major breakthroughs in recent years, greatly promoting the development of trifluoromethoxy chemistry . Nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent has been demonstrated .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 0.9, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a topological polar surface area of 46.5 Ų . The exact mass and monoisotopic mass of the compound are both 144.00342844 g/mol .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-(Trifluoromethoxy)acetic acid” is used as a reagent in chemical synthesis, particularly in the trifluoromethoxylation reactions which introduce the trifluoromethoxy group into various organic compounds. This modification can significantly alter the physical, chemical, and biological properties of the original molecules, making them more useful in different applications .
Material Science
In material science, this compound could be used to modify surface properties of materials or to synthesize new materials with desired features such as increased resistance to heat or chemicals .
Pharmaceutical Research
The introduction of a trifluoromethoxy group into pharmaceutical compounds can improve their metabolic stability, making them more resistant to degradation in the body. This can enhance their efficacy and duration of action .
Agricultural Chemistry
Similar to its applications in pharmaceuticals, “2-(Trifluoromethoxy)acetic acid” may be used to create more stable and effective pesticides or herbicides by trifluoromethoxylation of existing compounds .
Proteomics Research
This compound is also a specialty product for proteomics research, where it may be used in the preparation or modification of proteins for study .
Analytical Chemistry
In analytical chemistry, “2-(Trifluoromethoxy)acetic acid” might be used as a standard or reagent in various chromatographic or spectroscopic methods .
Environmental Science
The compound could be involved in research related to environmental science, such as studying the degradation of fluorinated compounds in the environment or developing methods for their detection and quantification .
Biochemistry
Finally, in biochemistry, it could be used to study enzyme-catalyzed reactions where a trifluoromethoxy group is involved or to synthesize metabolically stable analogs of biochemical compounds .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(trifluoromethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O3/c4-3(5,6)9-1-2(7)8/h1H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXZCEUXKFLRHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)acetic acid | |
CAS RN |
69105-00-6 |
Source


|
| Record name | 2-(trifluoromethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

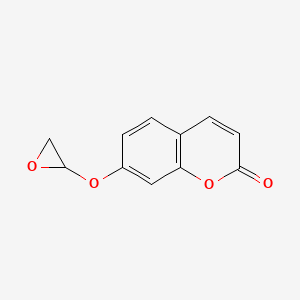
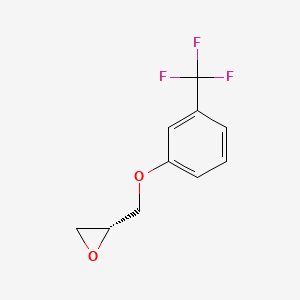
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B569905.png)
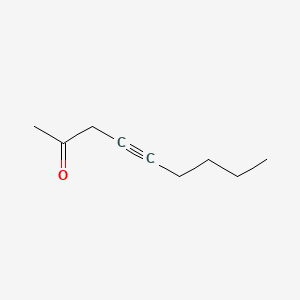

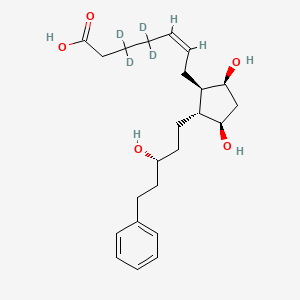


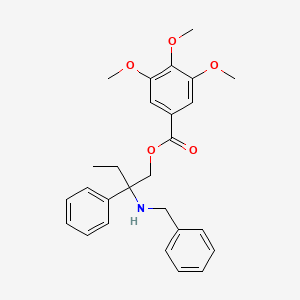
![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
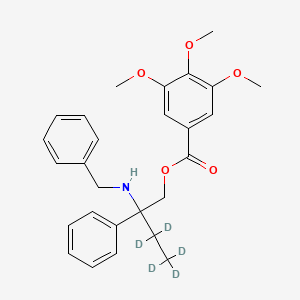
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B569920.png)

